molecular formula C23H27N5OS B11392721 6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11392721
M. Wt: 421.6 g/mol
InChI Key: LBBDGNPNWGUJES-UHFFFAOYSA-N
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Description

6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with ethylphenyl, methylphenyl, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with appropriate sulfur-containing reagents.

    Substitution Reactions: The ethylphenyl, methylphenyl, and propyl groups are introduced through substitution reactions using corresponding halides or organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of ethylphenyl, methylphenyl, and propyl groups contributes to its unique pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5OS/c1-4-7-19-25-26-23-28(19)27-20(17-12-10-16(5-2)11-13-17)21(30-23)22(29)24-18-9-6-8-15(3)14-18/h6,8-14,20-21,27H,4-5,7H2,1-3H3,(H,24,29)

InChI Key

LBBDGNPNWGUJES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)CC

Origin of Product

United States

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